

(+)-Benzotetramisole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **(+)-Benzotetramisole**

Cat. No.: **B160437**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

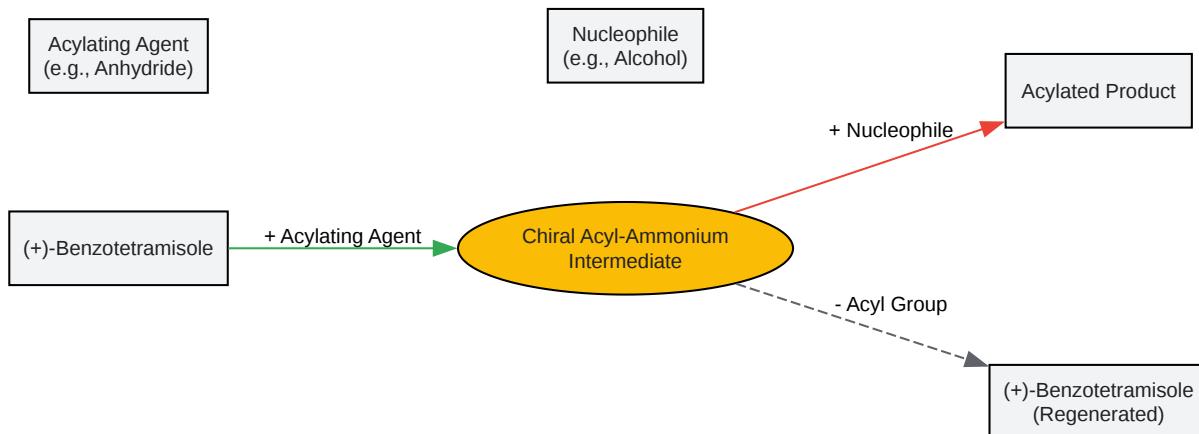
Abstract

(+)-Benzotetramisole (BTM) is a chiral isothiourea-based organocatalyst that has emerged as a powerful tool in asymmetric synthesis. A benzannulated derivative of the antihelmintic drug tetramisole, (+)-BTM has demonstrated remarkable enantioselectivity in a variety of acyl transfer reactions. This technical guide provides an in-depth overview of the fundamental properties, mechanism of action, and key applications of **(+)-Benzotetramisole**, with a focus on its utility in kinetic and dynamic kinetic resolutions. Detailed experimental protocols and a scalable synthesis are also presented to facilitate its practical application in the laboratory.

Core Properties

(+)-Benzotetramisole is a white to pale yellow crystalline powder.^[1] Its fundamental chemical and physical properties are summarized in the tables below.

Chemical and Physical Properties


Property	Value	Reference(s)
Appearance	White to pale yellow crystalline powder	[1]
Melting Point	91.0 to 95.0 °C	[2][3]
Specific Rotation	+245° (c=1, MeOH)	[2][3]
Solubility	Soluble in common organic solvents	[1]

Structural and Molecular Data

Identifier	Value	Reference(s)
IUPAC Name	(2R)-2-phenyl-1,2-dihydroimidazo[2,1-b][1][2]benzothiazole	[4]
CAS Number	885051-07-0	[5]
Molecular Formula	C ₁₅ H ₁₂ N ₂ S	[5]
Molecular Weight	252.33 g/mol	[5]
SMILES String	C1--INVALID-LINK-- C4=CC=CC=C4	[4]

Mechanism of Action: Asymmetric Acyl Transfer

(+)-Benzotetramisole functions as a highly effective Lewis base catalyst, primarily in enantioselective acyl transfer reactions.[2] The catalytic cycle is initiated by the reaction of the isothiourea moiety of BTM with an acylating agent, such as an anhydride, to form a highly reactive chiral acyl-ammonium intermediate. This intermediate then serves as a potent acylating agent, transferring the acyl group to a nucleophile, for instance, an alcohol. The chirality of the BTM backbone effectively shields one face of the electrophilic acyl group, leading to a highly enantioselective transfer to the incoming nucleophile.[2]

[Click to download full resolution via product page](#)

Catalytic cycle of **(+)-Benzotetramisole** in acyl transfer reactions.

Experimental Protocols

Scalable, Chromatography-Free Synthesis of **(+)-Benzotetramisole**

A scalable and chromatography-free two-step synthesis of **(+)-Benzotetramisole** has been developed, making this powerful catalyst readily accessible.^[2] The procedure starts from commercially available (R)-phenylglycinol.

Step 1: Synthesis of (R)-2-(2-hydroxyphenethylamino)benzo[d]thiazole

- To a stirred solution of (R)-phenylglycinol (1.0 eq) in 1,2-dichlorobenzene (2.0 M), add 2-chlorobenzothiazole (1.0 eq) and ethyldiisopropylamine (2.0 eq).
- Heat the mixture to reflux (ca. 195 °C) for 24 hours.
- Monitor the reaction for the consumption of 2-chlorobenzothiazole by GC analysis.
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.

- The crude product can be purified by crystallization.

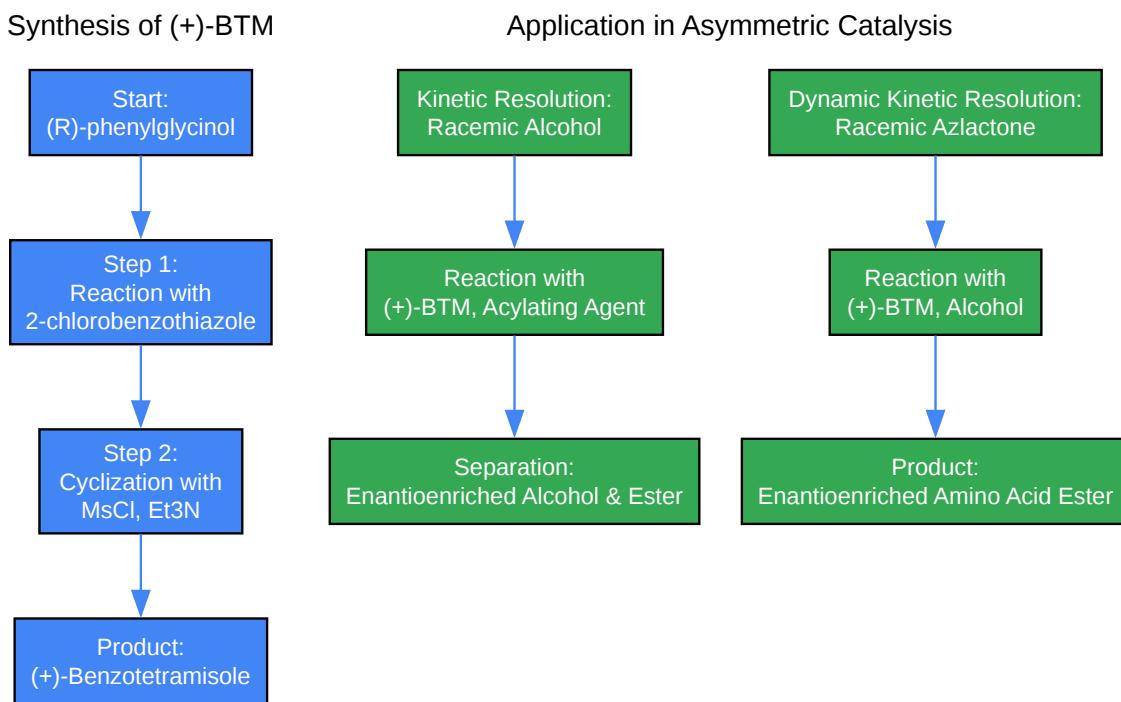
Step 2: Synthesis of **(+)-Benzotetramisole**

- Dissolve the crude product from Step 1 in anhydrous dichloromethane (0.1 M).
- Cool the solution to 0 °C in an ice/water bath.
- Add triethylamine (4.0 eq) followed by the dropwise addition of methanesulfonyl chloride (1.3 eq).
- Allow the reaction mixture to warm to room temperature and stir overnight.
- Quench the reaction with aqueous 1 M sodium hydroxide.
- Perform an acid/base extraction to purify the product.
- The final product can be obtained in high yield and purity after trituration with hot diethyl ether.^[3]

Kinetic Resolution of Secondary Benzylic Alcohols

(+)-Benzotetramisole has demonstrated outstanding enantioselectivity in the kinetic resolution of secondary benzylic alcohols.^[1]

General Procedure:


- To a solution of the racemic secondary benzylic alcohol (1.0 eq) in chloroform (0.25 M) at 0 °C, add **(+)-Benzotetramisole** (4 mol %).
- Add N,N-diisopropylethylamine (0.75 eq) and isobutyric anhydride (0.75 eq).
- Stir the reaction mixture at 0 °C and monitor the progress by TLC or GC.
- Upon reaching approximately 50% conversion, quench the reaction.
- The enantioenriched alcohol and the corresponding ester can be separated by column chromatography.

Dynamic Kinetic Resolution of Azlactones

(+)-Benzotetramisole is also a highly effective catalyst for the dynamic kinetic resolution of azlactones, providing access to enantioenriched α -amino acid derivatives.[5]

General Procedure:

- To a solution of the racemic azlactone (1.0 eq) and di(1-naphthyl)methanol (1.2 eq) in a suitable solvent (e.g., toluene) at room temperature, add **(+)-Benzotetramisole** (10 mol %).
- Stir the reaction mixture at room temperature until the azlactone is consumed (monitored by TLC or ^1H NMR).
- The product, an ester of the α -amino acid, can be purified by column chromatography.
- High enantiomeric excesses (up to 96% ee) have been achieved with this method.[5]

[Click to download full resolution via product page](#)

General workflow for the synthesis and application of **(+)-Benzotetramisole**.

Conclusion

(+)-Benzotetramisole is a versatile and highly enantioselective organocatalyst for acyl transfer reactions. Its accessibility through a scalable, chromatography-free synthesis, coupled with its demonstrated efficacy in the kinetic and dynamic kinetic resolution of valuable chiral building blocks, establishes it as a significant tool for chemists in research and development. The detailed protocols provided herein serve as a practical guide for the synthesis and application of this remarkable catalyst.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzotetramisole: a remarkably enantioselective acyl transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Kinetic resolution of N-acyl- β -lactams via benzotetramisole-catalyzed enantioselective alcoholysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzotetramisole-Catalyzed Dynamic Kinetic Resolution of Azlactones - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. **(+)-Benzotetramisole: A Comprehensive Technical Guide**. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b160437#benzotetramisole-fundamental-properties\]](https://www.benchchem.com/product/b160437#benzotetramisole-fundamental-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com